molecular formula C48H28FeN4O8 B13383295 hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

Cat. No.: B13383295
M. Wt: 844.6 g/mol
InChI Key: RMKDTEZMQPVWLW-UHFFFAOYSA-L
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Description

Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its iron(2+) center and the presence of carboxylate groups, which enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves several steps. One common method is the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using microwave-mediated metallation with iron(III) salts. This method is efficient and allows for the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The iron(2+) center can be oxidized to iron(3+), altering the compound’s electronic properties.

    Reduction: The compound can be reduced back to iron(2+) under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of iron(3+)-containing compounds, while substitution reactions can yield a wide range of functionalized porphyrins .

Scientific Research Applications

Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves its ability to coordinate with various substrates through its iron(2+) center. This coordination can facilitate electron transfer processes, making it an effective catalyst. In photodynamic therapy, the compound generates singlet oxygen upon light irradiation, which can damage cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is unique due to its iron(2+) center and the presence of carboxylate groups, which enhance its solubility and reactivity. These features make it particularly useful in catalysis and photodynamic therapy .

Properties

Molecular Formula

C48H28FeN4O8

Molecular Weight

844.6 g/mol

IUPAC Name

hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate

InChI

InChI=1S/C48H30N4O8.Fe/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2

InChI Key

RMKDTEZMQPVWLW-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Fe+2]

Origin of Product

United States

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